
4-(Dimethylamino)benzaldehyde-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)benzaldehyde-d11 is a deuterated form of 4-(Dimethylamino)benzaldehyde, which is an organic compound containing both amine and aldehyde functional groups. The deuterium labeling (d11) is used to trace the compound in various chemical reactions and studies. This compound is known for its use in Ehrlich’s reagent and Kovac’s reagent, which are employed to test for indoles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde-d11 typically involves the deuteration of 4-(Dimethylamino)benzaldehyde. This can be achieved through various methods, including the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the final product are critical factors in industrial production, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)benzaldehyde-d11 undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-(Dimethylamino)benzoic acid.
Reduction: 4-(Dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Dimethylamino)benzaldehyde-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of Schiff bases and other derivatives.
Biology: Employed in the detection of indoles in biological samples.
Medicine: Utilized in the development of diagnostic reagents and therapeutic agents.
Industry: Applied in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)benzaldehyde-d11 involves its interaction with various molecular targets. In the case of Ehrlich’s reagent, the compound acts as a strong electrophile, reacting with the electron-rich 2-position of indole rings to form a colored adduct. This reaction is used to detect the presence of indole alkaloids in samples.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzaldehyde: The non-deuterated form of the compound.
4-(Dimethylamino)cinnamaldehyde: A similar compound with a cinnamaldehyde group.
4-(Dimethylamino)benzoic acid: The oxidized form of the compound.
Uniqueness
The deuterated form, 4-(Dimethylamino)benzaldehyde-d11, is unique due to its use in tracing and studying chemical reactions. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific studies.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
160.26 g/mol |
Nom IUPAC |
[4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriophenyl]-deuteriomethanone |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D |
Clé InChI |
BGNGWHSBYQYVRX-JFZRXOORSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


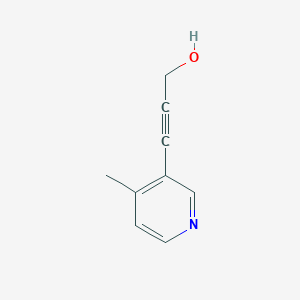
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)
![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
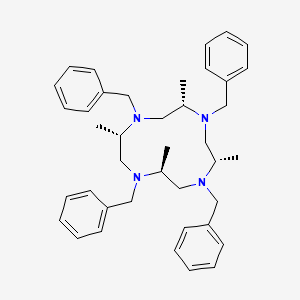
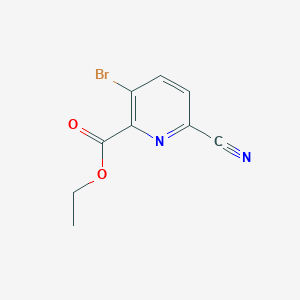
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
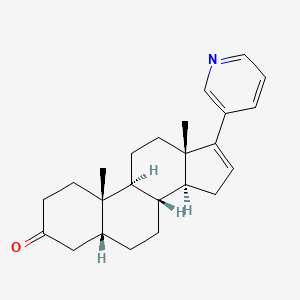
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
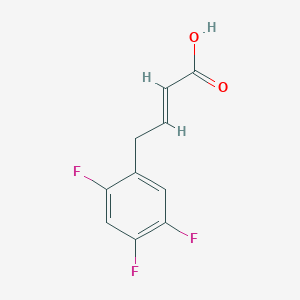
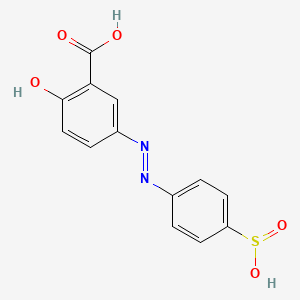
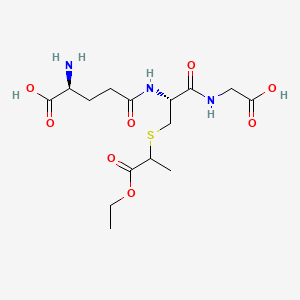
![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)
